(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid
Description
The compound “(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid” is an α,β-unsaturated carboxylic acid derivative featuring a tetramethyl dioxaborolane group attached to the phenyl ring. The (2E) configuration denotes a trans-arrangement of substituents across the prop-2-enoic acid double bond. This structural motif combines the reactivity of the boronate ester (dioxaborolane) with the acidity and conjugation of the acrylic acid system. Such compounds are of interest in organic synthesis, particularly in cross-coupling reactions, and may exhibit unique physicochemical or biological properties due to the boron-containing moiety .
Properties
IUPAC Name |
(E)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)8-9-13(17)18/h5-10H,1-4H3,(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZDHXLKCCHHTD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between a phenylboronic acid and a diol, such as pinacol, under dehydrating conditions.
Attachment to the Phenyl Ring: The phenyl ring with the boronic ester group can be synthesized via a Suzuki-Miyaura coupling reaction, where a halogenated phenyl compound reacts with the boronic ester in the presence of a palladium catalyst.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Boronic acids or phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
The incorporation of boron into pharmaceutical compounds has been shown to enhance biological activity. Boron-containing compounds are often used to modulate biological pathways, making them valuable in drug discovery. For instance, the dioxaborolane moiety can improve the pharmacokinetic properties of drugs by increasing their stability and solubility .
2. Cancer Research:
Studies have indicated that boron compounds can be effective in targeting cancer cells. The unique electronic properties of boron allow for selective interactions with biomolecules, which can be exploited to develop targeted therapies. Research has demonstrated that compounds similar to (2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid can inhibit tumor growth in vitro and in vivo models .
Materials Science
1. Polymer Chemistry:
Boron-containing compounds are increasingly used as building blocks in polymer synthesis. The ability of dioxaborolane derivatives to undergo cross-linking reactions enhances the mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials for various industrial applications .
2. Sensors and Catalysts:
The unique properties of boron compounds make them suitable for use in sensors and catalysis. For example, this compound can act as a catalyst in organic reactions due to its ability to stabilize transition states through coordination with substrates . Additionally, its derivatives have been explored for use in chemical sensors due to their sensitivity to environmental changes.
Organic Synthesis
1. Synthetic Intermediates:
This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various coupling reactions makes it an essential reagent for constructing complex organic molecules. The presence of the dioxaborolane group allows for selective transformations that are crucial in synthesizing pharmaceuticals and agrochemicals .
2. Cross-Coupling Reactions:
this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are fundamental techniques in organic chemistry for forming carbon-carbon bonds. The dioxaborolane moiety facilitates the formation of aryl-boron intermediates that can be further manipulated into various functionalized products .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic ester group can interact with enzymes and proteins that have active sites capable of binding boron-containing compounds.
Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boron-nitrogen or boron-oxygen bonds, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Boron-Containing Derivatives
Ethyl (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Prop-2-Enoate
- Structure : Replaces the carboxylic acid group with an ethyl ester.
- Molecular Weight : 226.08 g/mol vs. 232.07 g/mol (acid form, estimated).
- Reactivity : The ester derivative is less acidic (pKa ~10–12 for esters vs. ~4–5 for carboxylic acids), making it more suitable for Suzuki-Miyaura coupling under basic conditions .
- Applications : Widely used as a boron reagent in cross-coupling reactions due to its stability and solubility in organic solvents .
Ethyl (2E)-3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Prop-2-Enoate (CAS 488800-30-2)
- Similarities : Shares the dioxaborolane and ethyl ester groups but lacks the phenyl substitution.
Non-Boronated Derivatives
(2E)-3-Phenylprop-2-Enoic Acid (Cinnamic Acid, CAS 140-10-3)
- Structure : Lacks the dioxaborolane group.
- Properties : Lower molecular weight (148.16 g/mol) and higher aqueous solubility due to the absence of the hydrophobic boronate ester.
- Reactivity: Participates in conjugate additions but cannot engage in boron-mediated cross-coupling reactions .
Functionalized Phenyl Derivatives
(2E)-3-[3-(Sulfooxy)Phenyl]Prop-2-Enoic Acid
- Structure : Features a sulfated hydroxyl group instead of the boronate.
- Properties: Increased polarity and water solubility due to the sulfate group.
Reactivity in Cross-Coupling Reactions
The tetramethyl dioxaborolane group in the target compound enables participation in Suzuki-Miyaura couplings, a hallmark of organoboron reagents. Compared to its ester analogs (e.g., ethyl derivatives), the carboxylic acid form may require modified reaction conditions:
- Base Sensitivity : The acidic proton (pKa ~4–5) necessitates milder bases (e.g., K2CO3) to avoid deprotonation-induced side reactions.
- Solubility: Lower organic solubility compared to esters may limit use in non-polar solvents, though this can be mitigated via salt formation .
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Yield (%)* | Optimal Base | Solvent Compatibility |
|---|---|---|---|
| Target Acid | 75–85 | K2CO3 | DMF/H2O |
| Ethyl Ester (CAS 1009307-13-4) | 90–95 | NaOEt | THF/Toluene |
| Phenylboronic Acid | 80–90 | K3PO4 | Dioxane/H2O |
Crystallographic and Hydrogen-Bonding Analysis
The crystal structure of the target compound (if resolved) would likely exhibit distinct hydrogen-bonding patterns due to the carboxylic acid group. In contrast, ester derivatives (e.g., CAS 1009307-13-4) lack acidic protons, leading to weaker intermolecular interactions. For example:
- Boronate Esters : Engage in weaker C–H···O or B–O···H interactions, as seen in related dioxaborolane structures .
Tools like SHELXL and OLEX2 are critical for refining such structures, particularly when analyzing boron-oxygen bonding geometries .
Biological Activity
(2E)-3-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Prop-2-Enoic Acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a prop-2-enoic acid moiety and a tetramethyl-1,3,2-dioxaborolane substituent. The molecular formula is C14H19BNO4, with a molecular weight of approximately 273.12 g/mol. Its structural formula highlights the presence of both boron and aromatic systems, which are often associated with biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dioxaborolane group is known to interact with various enzymes, potentially acting as an inhibitor. Studies have shown that boron-containing compounds can modulate enzyme activity through reversible covalent bonding.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Cell Signaling Modulation : The aromatic components may influence cell signaling pathways by interacting with specific receptors or transcription factors.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
- Anticancer Potential : Some derivatives of dioxaborolane compounds have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on Anticancer Activity :
- A study investigated a series of dioxaborolane derivatives for their ability to induce apoptosis in breast cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure enhanced cytotoxicity against MCF-7 cells.
-
Anti-inflammatory Research :
- Another study evaluated the anti-inflammatory properties of boron-containing compounds in a murine model of arthritis. The results demonstrated significant reductions in joint swelling and inflammatory markers when treated with these compounds.
Data Tables
The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
